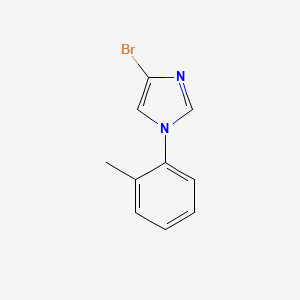

4-Bromo-1-(2-tolyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Chemical Research

First synthesized by Heinrich Debus in 1858, imidazole and its derivatives have become indispensable in numerous scientific disciplines. mdpi.com The imidazole nucleus is found in essential biological molecules such as the amino acid histidine, histamine, and purines, which form the basis of DNA and RNA. nih.gov This prevalence in nature underscores the biocompatibility and functional importance of the imidazole ring.

In medicinal chemistry, the imidazole scaffold is a common feature in a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov Its ability to interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions makes it a favored pharmacophore in the development of new drugs. researchgate.net Furthermore, imidazole derivatives are utilized in materials science as ionic liquids, catalysts, and components of functional dyes. rsc.org

Overview of Substituted Imidazole Derivatives in Organic and Medicinal Chemistry Research

The versatility of the imidazole ring allows for the synthesis of a vast library of substituted derivatives, each with potentially unique properties. The substitution pattern on the imidazole core significantly influences the molecule's steric and electronic characteristics, thereby modulating its biological activity and chemical reactivity.

In organic synthesis, various methods have been developed for the regiocontrolled synthesis of substituted imidazoles, including multicomponent reactions and palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org These methods allow for the introduction of diverse functional groups at different positions of the imidazole ring, enabling the fine-tuning of molecular properties.

In medicinal chemistry, the strategic placement of substituents on the imidazole scaffold is a key strategy for optimizing drug candidates. For instance, the introduction of aryl groups can enhance the binding affinity of a molecule to its biological target, while halogen atoms can modulate its metabolic stability and pharmacokinetic profile. The development of drugs like metronidazole (B1676534) (antibacterial) and ketoconazole (B1673606) (antifungal) highlights the success of this approach. researchgate.net

Contextualization of 4-Bromo-1-(2-tolyl)-1H-imidazole within Contemporary Heterocyclic Research

This compound is a specific example of a disubstituted imidazole, featuring a bromine atom at the 4-position and a 2-tolyl group at the 1-position. While specific research on this particular isomer is limited, its structure places it at the intersection of several important areas of heterocyclic research.

The presence of the tolyl group, an isomer of a methyl-substituted phenyl ring, is of interest in structure-activity relationship (SAR) studies. The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly impact the molecule's conformation and its interaction with biological targets. For example, studies on related tolyl-imidazole derivatives have explored their potential as imaging agents for imidazoline (B1206853) receptors, which are implicated in various neurological disorders. nih.gov

The bromo-substituent at the 4-position offers a handle for further chemical modification. Halogenated imidazoles are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. rsc.org This allows for the introduction of a wide variety of other functional groups at this position, making this compound a potentially versatile building block for the synthesis of more complex molecules.

The synthesis of such 1,4-disubstituted imidazoles can be approached through various synthetic routes. A common strategy involves the N-arylation of a pre-formed 4-bromoimidazole.

A hypothetical synthetic approach is outlined below:

Table 1: Hypothetical Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromo-1H-imidazole, 2-Iodotoluene | Copper(I) iodide, a ligand (e.g., a diamine), a base (e.g., potassium carbonate), and a high-boiling solvent (e.g., DMF or DMSO), with heating. | This compound |

This table represents a generalized synthetic route and specific conditions would require experimental optimization.

Research Gaps and Future Directions in this compound Studies

A significant research gap exists in the scientific literature concerning the specific properties and applications of this compound. While its constituent parts—the bromoimidazole core and the tolyl substituent—are well-studied in other contexts, their combination in this particular isomeric form remains largely unexplored.

Future research should focus on the following areas:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in good yield and purity. This would be followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to elucidate its precise three-dimensional structure.

Physicochemical Properties: A detailed investigation of its physical and chemical properties, such as solubility, pKa, and electrochemical behavior.

Comparative Studies: A comparative study of the properties of this compound with its meta- and para-tolyl isomers would provide valuable insights into the influence of the methyl group's position on the molecule's characteristics.

Exploration of Reactivity: A systematic study of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, to establish its utility as a synthetic building block.

Biological Screening: A broad-based biological screening to identify any potential pharmacological activities. Given the known activities of other substituted imidazoles, this could include assays for anticancer, antimicrobial, and anti-inflammatory properties.

Addressing these research gaps will not only expand our fundamental understanding of substituted imidazole chemistry but also potentially uncover new applications for this compound in materials science and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-9(8)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQCCHRKMLWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273304 | |

| Record name | 1H-Imidazole, 4-bromo-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353854-76-8 | |

| Record name | 1H-Imidazole, 4-bromo-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353854-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4-bromo-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 2 Tolyl 1h Imidazole

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-Bromo-1-(2-tolyl)-1H-imidazole molecule in a convergent manner, often by forming the imidazole (B134444) ring as a key step.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole heterocycle is a cornerstone of many synthetic strategies. These reactions typically involve the condensation of precursors that provide the necessary carbon and nitrogen atoms for the ring system.

A well-established method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-halo ketones with amidines. orgsyn.org This approach is highly versatile, allowing for the introduction of various substituents on the imidazole ring. For the synthesis of a 1,4-disubstituted imidazole like this compound, a variation of this method would be required, likely involving a multi-step process where the 1- and 4-substituents are introduced sequentially.

The general reaction involves the nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the imidazole ring. orgsyn.org The choice of solvent and base is crucial for optimizing the reaction conditions and yield. While chloroform (B151607) has been a common solvent, alternative and more environmentally benign solvents like aqueous tetrahydrofuran (B95107) (THF) are being successfully employed. orgsyn.org

A plausible, though not directly reported, route to this compound could involve the reaction of a suitably substituted α-bromo ketone with an appropriate amidine, followed by N-arylation with an o-tolyl source.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-halo ketone | Amidine | Base, Solvent (e.g., THF/water) | 2,4-disubstituted imidazole | orgsyn.org |

Table 1: General Synthesis of 2,4-Disubstituted Imidazoles

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. organic-chemistry.orgresearchgate.net For the synthesis of substituted imidazoles, MCRs can be particularly advantageous, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org

A notable four-component reaction for the synthesis of 1,2,4-trisubstituted 1H-imidazoles involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This method provides high yields of the desired products. organic-chemistry.org Adapting this methodology for this compound would necessitate the use of a specific combination of starting materials, where the aldehyde component would be eliminated, and the primary amine would be 2-toluidine.

| Reactant A | Reactant B | Reactant C | Reactant D | Conditions | Product Type | Reference |

| 2-Bromoacetophenone | Aldehyde | Primary Amine | Ammonium Acetate | 130°C, Solvent-free | 1,2,4-Trisubstituted 1H-imidazole | organic-chemistry.org |

Table 2: Four-Component Synthesis of 1,2,4-Trisubstituted Imidazoles

Another one-pot approach involves the reaction of ethylarenes with N-bromosuccinimide (NBS) in water, which proceeds through the in situ formation of an α-bromoketone. mdpi.comnih.gov This intermediate is then trapped by a suitable nucleophile to form the imidazole ring. mdpi.comnih.gov

Regioselective Bromination of 1-(2-tolyl)-1H-imidazole Precursors

An alternative and often more direct strategy involves the synthesis of the 1-(2-tolyl)-1H-imidazole core followed by selective bromination at the C4-position. The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

Electrophilic Bromination Strategies

Electrophilic aromatic substitution is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. The regioselectivity is governed by the electronic properties of the imidazole ring and the substituents attached to it.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. youtube.comyoutube.comcdnsciencepub.com The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the presence of catalysts or additives. youtube.comorganic-chemistry.orgmdpi.com For instance, the bromination of activated arenes with NBS in acetonitrile (B52724) has been shown to be a convenient and efficient method. cdnsciencepub.com The bromination of 1-tosyl-1H-imidazole using NBS and a radical initiator like azobisisobutyronitrile (AIBN) proceeds under reflux conditions.

The use of hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimide. organic-chemistry.org

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | Bromoarenes | cdnsciencepub.com |

| 1-Tosyl-1H-imidazole | N-Bromosuccinimide (NBS) | AIBN, Dichloromethane (B109758), Reflux | 4-Bromo-1-tosyl-1H-imidazole |

Table 3: Examples of Electrophilic Bromination using NBS

Radical Bromination Techniques

While electrophilic bromination is more common for aromatic systems, radical bromination can also be employed, particularly for specific substitution patterns. Radical bromination with NBS can lead to the selective monobromination of imidazoles at specific positions. youtube.com For example, radical bromination with NBS has been used for the selective mono-bromination of an imidazole at position two. youtube.com However, achieving regioselectivity at the C4-position of 1-(2-tolyl)-1H-imidazole via a radical pathway would require careful consideration of the directing effects of the substituents and the reaction conditions to avoid unwanted side reactions. The presence of radical scavengers can be used to determine if a reaction proceeds through a radical mechanism. nih.govnih.gov

Green Chemistry Approaches to Bromination

In recent years, the principles of green chemistry have guided the development of more sustainable synthetic methods. For the bromination of N-arylimidazoles to produce compounds like this compound, the focus has shifted away from hazardous reagents like elemental bromine towards safer and more selective alternatives.

A prominent green bromination reagent is N-bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com Reactions using NBS can often be conducted under milder conditions and sometimes in aqueous or other environmentally friendly solvents, reducing the reliance on volatile organic compounds (VOCs). nih.gov For instance, the bromination of various aromatic compounds has been successfully achieved using NBS in solvents like dichloromethane or N,N-dimethylformamide (DMF). organic-chemistry.orgchemicalbook.com The use of NBS allows for a controlled, low-level concentration of bromine in the reaction mixture, which helps to minimize the formation of over-brominated byproducts. masterorganicchemistry.comchadsprep.com

Another green approach involves the use of reagents like tetrabutylammonium (B224687) tribromide (TBATB), which offers a safer and easier-to-handle alternative to molecular bromine. nih.gov This reagent can provide a slow release of bromine, enhancing regioselectivity. nih.gov Furthermore, solvent-free bromination reactions using reagents such as 1-butyl-3-methylimidazolium tribromide have been reported for arylamines, showcasing a move towards eliminating solvents altogether. chemicalbook.com

The following table summarizes various green bromination reagents and their typical reaction conditions.

| Brominating Reagent | Typical Solvent | Temperature (°C) | Key Advantages |

| N-Bromosuccinimide (NBS) | Dichloromethane, DMF, Acetonitrile | 0 - Room Temperature | Safer handling, high selectivity. organic-chemistry.orgchemicalbook.com |

| Tetrabutylammonium tribromide (TBATB) | Dimethyl sulfoxide (B87167) (DMSO) | 60 - 80 | Slow bromine release, enhanced safety. nih.gov |

| 1-Butyl-3-methylimidazolium tribromide | Solvent-free | Room Temperature | Eliminates solvent use. chemicalbook.com |

Synthesis through Functional Group Interconversion

The synthesis of this compound can also be achieved through the strategic interconversion of functional groups on a pre-existing imidazole core. This approach offers flexibility, allowing for the introduction of the desired substituents in a stepwise manner.

One common strategy involves starting with a 1-(2-tolyl)-1H-imidazole and subsequently introducing the bromine atom at the C4 position. This is a classic example of electrophilic aromatic substitution on the imidazole ring. The N-tolyl group directs the electrophilic attack, and with the use of a suitable brominating agent like NBS, regioselective bromination at the C4 (or C5) position can be achieved. nih.gov The precise regioselectivity can be influenced by the steric and electronic nature of the N-substituent and the reaction conditions.

Alternatively, one could start with an imidazole derivative bearing a different substituent at the C4 position, such as a carboxyl or iodo group, and convert it to a bromo group. For example, a 4-iodo-1-(2-tolyl)-1H-imidazole could potentially undergo a halogen exchange reaction, although this is a less common approach compared to direct bromination.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the N-aryl bond in this compound. nih.govrsc.orgnih.gov A common route involves the N-arylation of 4-bromo-1H-imidazole with a 2-tolyl derivative. The Buchwald-Hartwig amination is a prominent example of such a transformation, where an aryl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) is coupled with 4-bromo-1H-imidazole in the presence of a palladium catalyst and a suitable ligand. rsc.orgmit.edu

Another powerful method is the Suzuki-Miyaura coupling reaction. In this approach, 4-bromo-1H-imidazole can be coupled with 2-tolylboronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.govrsc.org

The Ullmann condensation is a more classical method for N-arylation, typically requiring copper catalysts and higher reaction temperatures. nih.gov While effective, modern palladium-catalyzed methods are often preferred due to their milder reaction conditions and broader functional group tolerance. nih.govnih.gov

The following table provides an overview of common palladium-catalyzed cross-coupling reactions for N-arylation.

| Reaction Name | Aryl Source | Imidazole Source | Typical Catalyst System |

| Buchwald-Hartwig Amination | 2-Tolyl halide | 4-Bromo-1H-imidazole | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BrettPhos, RuPhos) + Base. rsc.orgmit.edu |

| Suzuki-Miyaura Coupling | 2-Tolylboronic acid | 4-Bromo-1H-imidazole | Pd catalyst (e.g., PdCl₂(dppf)) + Base. nih.gov |

| Ullmann Condensation | 2-Tolyl halide | 4-Bromo-1H-imidazole | Cu catalyst (e.g., CuI) + Base. nih.gov |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound heavily relies on the careful optimization of reaction conditions to maximize yields and minimize side products. Key parameters include the choice of solvent, temperature, and pressure.

The solvent can significantly influence the rate and selectivity of both the N-arylation and bromination steps. In palladium-catalyzed N-arylation reactions, polar aprotic solvents such as DMF, DMSO, and toluene (B28343) are commonly used. nih.govnih.gov For instance, in a study on the N-arylation of 4-methylimidazole, a mixture of toluene and dioxane was found to be effective. nih.gov The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of the catalytic species.

In bromination reactions using NBS, chlorinated solvents like dichloromethane (CH₂Cl₂) and polar aprotic solvents like DMF and acetonitrile (MeCN) are frequently employed. nih.govchemicalbook.com Studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines showed that acetonitrile provided the highest yield of the monobrominated product, while solvents like ethyl acetate and ethanol (B145695) were less effective. nih.gov

Temperature is a critical parameter that must be carefully controlled. In palladium-catalyzed N-arylation, temperatures typically range from room temperature to elevated temperatures (e.g., 120 °C). nih.gov In some cases, pre-heating the catalyst solution can improve its activity. nih.govmit.edu Microwave-assisted synthesis has also emerged as a technique to rapidly screen reaction conditions and often leads to shorter reaction times and improved yields due to efficient heating. acs.org

For bromination with NBS, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and prevent over-bromination. orgsyn.org

Pressure is generally less of a critical parameter for these types of reactions unless volatile reagents or solvents are used at high temperatures. Most syntheses of this nature are conducted at atmospheric pressure.

The following table outlines the impact of solvent and temperature on the yield of N-arylation and bromination reactions based on representative examples.

| Reaction Step | Solvent | Temperature (°C) | Observed Effect on Yield |

| Pd-catalyzed N-arylation | Toluene-dioxane (5:1) | 120 | High yield (97% GC yield). nih.gov |

| Pd-catalyzed N-arylation | DMF | 180 (Microwave) | Effective for certain substrates. nih.gov |

| Regioselective Bromination | Acetonitrile (MeCN) | 60 | High yield (94%) for monobromination. nih.gov |

| Regioselective Bromination | Ethyl Acetate (EtOAc) | 60 | Ineffective. nih.gov |

Catalyst Selection and Loading

The bromination of N-aryl imidazoles to introduce a bromine atom at the C4 position of the imidazole ring is a key transformation. The selection of an appropriate brominating agent and catalyst is crucial for achieving high selectivity and yield.

For the synthesis of this compound, the reagent of choice for bromination is typically N-Bromosuccinimide (NBS) . NBS is a versatile and widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. Its advantages include its solid nature, ease of handling, and the generation of succinimide (B58015) as a byproduct, which is generally easy to remove from the reaction mixture.

In many instances, the direct bromination of electron-rich aromatic heterocycles like 1-substituted imidazoles with NBS can proceed efficiently without the need for a catalyst. The inherent reactivity of the imidazole ring, activated by the N-tolyl group, can be sufficient to drive the reaction to completion.

However, to enhance the reaction rate or to control selectivity, a catalyst or initiator may be employed. The choice between a catalytic or non-catalytic process often depends on the specific substrate and the desired reaction conditions.

Non-Catalytic Bromination:

In the absence of a catalyst, the reaction is typically carried out by treating 1-(2-tolyl)-1H-imidazole with a stoichiometric amount of NBS in a suitable solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Catalytic Bromination:

When a catalyst is utilized, it is often a radical initiator. The bromination with NBS can proceed via a free-radical pathway, particularly under initiation by light or a chemical initiator.

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are common radical initiators that can be used in small catalytic amounts. The loading of these initiators is typically in the range of 1-5 mol% relative to the substrate.

The decision to use a catalyst and its specific loading would be determined through reaction optimization studies to maximize the yield of the desired 4-bromo isomer while minimizing the formation of byproducts, such as the 5-bromo or dibrominated species.

The table below summarizes the typical catalyst and reagent loading for the bromination of a 1-arylimidazole.

| Reagent/Catalyst | Loading (mol%) | Purpose |

| N-Bromosuccinimide (NBS) | 100 - 110 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 0 - 5 | Radical Initiator (Optional) |

| Benzoyl Peroxide (BPO) | 0 - 5 | Radical Initiator (Optional) |

Isolation and Purification Techniques

Following the completion of the bromination reaction, a systematic work-up and purification procedure is essential to isolate the pure this compound. The typical protocol involves quenching the reaction, extracting the product, and then employing chromatographic and/or recrystallization techniques.

Initial Work-up:

The reaction mixture is first cooled to room temperature. If a solid byproduct like succinimide has precipitated, it can be removed by filtration. The filtrate is then typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium sulfite, to quench any remaining NBS or bromine. This is followed by washing with a saturated sodium bicarbonate solution to remove any acidic byproducts and finally with brine to reduce the water content in the organic layer. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Methods:

The crude product, which may contain unreacted starting material, the desired 4-bromo isomer, and other isomeric or over-brominated byproducts, requires further purification.

Column Chromatography: This is a widely used and effective method for separating the components of the crude mixture. The choice of stationary and mobile phases is critical for achieving good separation. For compounds like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent is optimized to achieve a good separation between the desired product and impurities. For instance, a gradient elution starting with a low polarity mixture and gradually increasing the polarity can be effective. A common eluent system for similar bromo-aryl imidazoles is a mixture of hexane and ethyl acetate. acs.org

The following table provides typical parameters for column chromatography purification.

| Parameter | Description |

| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures |

| Elution Mode | Isocratic or Gradient |

| Typical Eluent Ratio | Starting with 9:1 Hexane/Ethyl Acetate, gradually increasing to 7:3 |

| Detection | UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate) |

Recrystallization: This technique is used to obtain a highly pure crystalline product. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the crystallization of the pure product upon cooling. For halo-N-arylimidazoles, common solvent systems for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/pentane. The process involves dissolving the crude or partially purified product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below lists potential solvent systems for the recrystallization of this compound.

| Solvent/Solvent System | Rationale |

| Ethanol or Methanol | Good solubility at high temperatures, lower solubility at room temperature for many organic compounds. |

| Ethyl Acetate/Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. |

| Dichloromethane/Pentane | Similar to ethyl acetate/hexane, offering a different polarity range. |

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformations of 4 Bromo 1 2 Tolyl 1h Imidazole

Reactivity of the Bromine Moiety at C4

The bromine atom at the C4 position is the most versatile functional group for synthetic transformations, serving as a linchpin for the introduction of new carbon or heteroatom substituents. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions, although other pathways such as nucleophilic substitution and reduction are also conceivable under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. sci-hub.se The imidazole (B134444) ring itself is electron-rich, and the attached 2-tolyl group is weakly electron-donating. Consequently, 4-Bromo-1-(2-tolyl)-1H-imidazole is generally not expected to be a reactive substrate for SNAr reactions under standard conditions.

For SNAr to occur on a bromoimidazole, the ring usually requires activation by potent electron-withdrawing groups, such as a nitro group. For instance, studies on compounds like 1-benzyl-5-bromo-4-nitroimidazole have shown that the bromine atom can be displaced by nucleophiles. rsc.org In the absence of such activation, the SNAr pathway is energetically unfavorable compared to alternative reaction manifolds like cross-coupling.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides, including 4-bromoimidazoles. nih.gov The bromine atom at the C4 position serves as an excellent handle for these transformations, allowing for the construction of a diverse array of more complex molecular architectures.

The creation of new carbon-carbon bonds at the C4 position can be efficiently achieved using several palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming biaryl and aryl-heteroaryl linkages. libretexts.org The reaction couples the bromoimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. clockss.orgacs.org The reaction is known for its high functional group tolerance and generally good yields. arkat-usa.org While specific data for this compound is not prevalent, numerous examples on analogous 4-bromoimidazole systems demonstrate the feasibility of this transformation. nih.govclockss.org

Table 1: Representative Examples of Suzuki-Miyaura Reactions on Bromo-Heterocycles

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4(5)-Bromo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/H₂O | 95 | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 | nih.gov |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | KOH | Water | 94 | arkat-usa.org |

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent. While effective, its use has diminished somewhat due to the toxicity of the organotin compounds. The reaction is catalyzed by palladium and proceeds through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the bromoimidazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a primary method for the synthesis of substituted styrenes and other vinylated aromatic compounds. The reaction typically results in the formation of the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety at the C4 position, the Sonogashira coupling is the method of choice. organic-chemistry.orgresearchgate.net This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst, in the presence of a base like an amine. nih.govnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Representative Examples of Sonogashira Reactions on Bromo-Heterocycles

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 85 | nih.gov |

| 4-Bromo-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 75 | nih.gov |

| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 87 | nih.gov |

The introduction of nitrogen and oxygen nucleophiles at the C4 position is typically accomplished through palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant. These methods are generally more effective than direct SNAr for electron-rich substrates.

Buchwald-Hartwig Amination: This reaction would couple this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This is a standard and highly efficient method for forming C-N bonds to aryl systems. Palladium-catalyzed amination has been successfully applied to 4-bromo-1H-imidazole to prepare various N-arylimidazol-4-amines. sigmaaldrich.com

Ullmann Condensation/Coupling: A classical alternative, particularly for forming C-O bonds, is the copper-catalyzed Ullmann condensation. This reaction typically requires higher temperatures than palladium-catalyzed methods but can be effective for coupling with alcohols or phenols.

Reductive Debromination Pathways

The bromine atom at C4 can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation can be useful if the bromine was initially used as a protecting or directing group. Common methods include:

Catalytic Hydrogenation: Reaction with hydrogen gas over a palladium catalyst (e.g., Pd/C) in the presence of a base to neutralize the HBr byproduct.

Metal-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperature followed by quenching with a proton source (e.g., water or methanol). youtube.com This method proceeds via a 4-lithioimidazole intermediate, which could also be trapped with other electrophiles.

Reduction with Active Metals: Reagents like zinc dust in acetic acid can also effect the reduction of aryl bromides.

Reactivity of the Imidazole Nitrogen Atoms

In this compound, the nitrogen atom at the N1 position is already part of a tertiary amine, substituted with the 2-tolyl group. The remaining nitrogen at the N3 position possesses a lone pair of electrons and is basic and nucleophilic. nih.govyoutube.com

This N3 atom is susceptible to attack by electrophiles. A primary example of this reactivity is quaternization , where the nitrogen reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a positively charged imidazolium (B1220033) salt. youtube.com This reaction transforms the neutral imidazole into a cationic heterocycle, which significantly alters the electronic properties and reactivity of the entire ring system. The resulting imidazolium salts are precursors to N-heterocyclic carbenes (NHCs) and are also explored as ionic liquids and catalysts. organic-chemistry.org The N3 nitrogen's basicity allows it to act as a proton acceptor or as a ligand for coordinating to metal centers in organometallic chemistry. nih.gov

Alkylation and Acylation Reactions

The imidazole ring of this compound possesses a nucleophilic nitrogen at the N-3 position, which is the primary site for alkylation and acylation reactions. The N-1 position is already occupied by the 2-tolyl group, directing these electrophilic attacks to the remaining annular nitrogen.

Alkylation: The reaction with alkyl halides, in the presence of a base, leads to the formation of 1-(2-tolyl)-3-alkyl-4-bromo-1H-imidazolium salts. Common bases used for this transformation include sodium hydride or potassium carbonate, which deprotonate the imidazole to form a more reactive imidazolide (B1226674) anion. google.com The reaction is generally carried out in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724). Studies on similar imidazole systems show that heating can improve reaction yields and rates.

Acylation: Acylation of the N-3 position can be achieved using acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylimidazolium salt is a reactive species. However, the acylation of imidazoles can sometimes be challenging and may lead to ring-opening under harsh conditions, especially with strong acylating agents in the presence of strong bases. uobabylon.edu.iq Milder conditions are therefore preferred. The formation of an N-acetylated intermediate has been observed in peptide-catalyzed acylation reactions involving histidine moieties. diva-portal.orgsemanticscholar.org

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat (e.g., 60°C) | 1-(2-tolyl)-3-alkyl-4-bromo-1H-imidazolium salt | |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Acetic Anhydride, Base (e.g., Triethylamine), Solvent (e.g., DCM) | 1-(2-tolyl)-3-acyl-4-bromo-1H-imidazolium salt | diva-portal.orgsemanticscholar.org |

Protonation and Deprotonation Behavior

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov

Protonation: The pyridine-like nitrogen atom at the N-3 position has a lone pair of electrons in an sp² hybrid orbital, making it basic and readily available for protonation by acids. This results in the formation of a stable 1-(2-tolyl)-4-bromo-1H-imidazolium cation. The basicity of imidazole itself is significant (pKaH of the conjugate acid is ~7.1), and while substituent effects need to be considered, this compound is expected to be a moderately strong base. nih.gov The electron-withdrawing nature of the bromine atom at C-4 would slightly decrease the basicity compared to an unsubstituted 1-arylimidazole.

Deprotonation: The C-H protons of the imidazole ring are weakly acidic. The most acidic proton is typically at the C-2 position. Abstraction of this proton requires a very strong base, such as an organolithium reagent (e.g., n-butyllithium). Deprotonation at C-2 would generate a highly reactive nucleophilic species that can be used in subsequent reactions, such as additions to electrophiles. The bromine atom at C-4 also influences the acidity of the adjacent C-5 proton.

Transformations Involving the 2-tolyl Substituent

The 2-tolyl group attached at the N-1 position of the imidazole ring is also a site of potential chemical modification.

Aromatic Electrophilic Substitution on the Toluene Ring

The toluene ring of the 2-tolyl substituent can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the two existing substituents on the ring: the methyl group and the 1-imidazolyl group.

The methyl group is an activating, ortho-, para-director. The 1-imidazolyl group is generally considered to be a deactivating group towards electrophilic substitution on the phenyl ring due to its electron-withdrawing inductive effect, but it is also a para-director. In the case of this compound, the imidazole ring is at the ortho-position relative to the methyl group. Due to significant steric hindrance from the bulky imidazole substituent at the ortho position, incoming electrophiles are most likely to attack the para-position relative to the methyl group.

| Reaction | Typical Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-1-(4-nitro-2-tolyl)-1H-imidazole | uobabylon.edu.iq |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(4-bromo-2-tolyl)-1H-imidazole | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2-tolyl)-4-bromo-1H-imidazole | rsc.org |

Side-Chain Functionalization of the Methyl Group

The methyl group of the tolyl substituent is amenable to side-chain functionalization, primarily through radical reactions or oxidation.

Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light), N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position, affording 4-Bromo-1-(2-(bromomethyl)phenyl)-1H-imidazole. This product is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states depending on the reagents used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the methyl group completely to a carboxylic acid, yielding 2-(4-Bromo-1H-imidazol-1-yl)benzoic acid. Milder or more controlled oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 2-(4-Bromo-1H-imidazol-1-yl)benzaldehyde. Electrochemical methods have also been shown to be effective for the site-selective oxidation of methyl groups on heterocyclic systems. quora.com

Stability and Degradation Pathways

The stability of this compound is generally good under normal storage conditions. However, like many heterocyclic compounds, it can undergo degradation under specific environmental stresses.

The imidazole ring itself is relatively robust but can be susceptible to oxidative and photolytic degradation. rsc.org Forced degradation studies on complex imidazole-containing molecules have shown that the imidazole moiety can be liable to base-mediated autoxidation and can be oxidized in the presence of reagents like hydrogen peroxide. rsc.org Exposure to high-intensity light or UV radiation can also lead to photodegradation, potentially involving complex radical pathways. rsc.org

The C-Br bond represents a potential site of reactivity. While stable, it can participate in various reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, which are transformations rather than degradation. Under severe reductive conditions, debromination could occur. The imidazole ring can also undergo cleavage under very harsh conditions, such as treatment with certain strong oxidizing agents or strong acids/bases at high temperatures. uobabylon.edu.iq

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed investigation of molecular structures in solution. Through the application of various NMR techniques, the connectivity and spatial arrangement of atoms within 4-Bromo-1-(2-tolyl)-1H-imidazole can be meticulously mapped.

The ¹H NMR spectrum provides critical information regarding the chemical environment of the protons in this compound. The spectrum is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring and the tolyl substituent.

The protons on the imidazole ring are expected to appear as singlets in the aromatic region of the spectrum. The proton at the C2 position typically resonates at a lower field compared to the proton at the C5 position due to the differing electronic environments.

The tolyl group protons exhibit a more complex pattern. The methyl group protons will present as a sharp singlet, typically in the upfield region around 2.1-2.5 ppm. The four aromatic protons of the tolyl ring will show a multiplet pattern in the downfield region, with their specific chemical shifts and coupling constants being dependent on their position relative to the methyl group and the imidazole ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Imidazole H-2 | Data not available | s | 1H | - |

| Imidazole H-5 | Data not available | s | 1H | - |

| Tolyl-CH₃ | Data not available | s | 3H | - |

| Tolyl-H | Data not available | m | 4H | Data not available |

| Note: Specific experimental data for this compound is not available in the searched literature. The table represents expected patterns based on general principles of NMR spectroscopy. |

The ¹³C NMR spectrum is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The carbon atoms of the imidazole ring are expected to resonate in the range of 110-140 ppm. The C4 carbon, being attached to the electronegative bromine atom, will have its chemical shift significantly influenced. The C2 and C5 carbons will also have characteristic shifts.

The tolyl group carbons will show signals in the aromatic region (120-140 ppm) for the four CH carbons and the two quaternary carbons. The methyl carbon will appear at a much higher field, typically around 15-25 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C-2 | Data not available |

| Imidazole C-4 | Data not available |

| Imidazole C-5 | Data not available |

| Tolyl C-ipso | Data not available |

| Tolyl C-ortho | Data not available |

| Tolyl C-meta | Data not available |

| Tolyl C-para | Data not available |

| Tolyl-CH₃ | Data not available |

| Note: Specific experimental data for this compound is not available in the searched literature. The table represents expected patterns based on general principles of NMR spectroscopy. |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms and elucidating the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, primarily identifying which protons are on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the protons of the tolyl ring by showing the correlations between neighboring aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in both the imidazole and tolyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting the tolyl substituent to the imidazole ring by observing a correlation between the tolyl protons and the C-1' of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could be used to confirm the ortho substitution of the tolyl ring by observing through-space interactions between the methyl protons and the H-2 proton of the imidazole ring, which would be sterically hindered and in close proximity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the exact mass of a molecule. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would provide the exact mass, which can then be compared to the calculated theoretical mass to confirm the molecular formula (C₁₀H₉BrN₂). The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

| Parameter | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Calculated Exact Mass | Data not available |

| Observed Exact Mass | Data not available |

| Note: Specific experimental HRMS data for this compound is not available in the searched literature. |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of the bromine atom, this peak will be accompanied by an [M+2]⁺ peak of almost equal intensity, which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the tolyl group and the bromine atom to the imidazole ring.

Expected Fragmentation Pathways:

Loss of the tolyl group: Cleavage of the N-C bond between the imidazole ring and the tolyl group would result in a [M - C₇H₇]⁺ fragment. The tolyl cation itself (C₇H₇⁺) is also expected to be observed as a stable tropylium (B1234903) ion at m/z 91.

Loss of the bromine atom: The C-Br bond is relatively weak and can cleave to produce a [M - Br]⁺ fragment. This would be a significant peak in the spectrum.

Fission of the imidazole ring: The imidazole ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents. This could lead to smaller charged fragments.

Loss of HBr: A common fragmentation pathway for bromo-substituted heterocyclic compounds is the elimination of a hydrogen bromide molecule, leading to a [M - HBr]⁺ peak.

A study on the mass spectra of related imidoyl halides and bromoiminium bromides indicates that the loss of the halogen atom from the molecular ion to form a nitrilium ion is a major fragmentation process. researchgate.net This suggests that the [M - Br]⁺ fragment would be a significant feature in the mass spectrum of this compound.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [M]⁺ | [C₁₀H₉BrN₂]⁺ | 252 |

| [M+2]⁺ | [C₁₀H₉⁸¹BrN₂]⁺ | 254 |

| [M - Br]⁺ | [C₁₀H₉N₂]⁺ | 173 |

| [C₇H₇]⁺ | Tolyl cation (tropylium) | 91 |

| [M - C₇H₇]⁺ | [C₃H₂BrN₂]⁺ | 161 |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Imidazole Ring and Substituents

The vibrational spectrum of this compound will be a composite of the vibrations of the imidazole ring, the tolyl group, and the C-Br bond.

Imidazole Ring Vibrations: The imidazole ring has characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region. nih.gov The N-H in-plane bending and C-H in-plane and out-of-plane bending vibrations of the imidazole ring will also be present.

Tolyl Group Vibrations: The tolyl group will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and C-C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly useful for determining the substitution pattern of the aromatic ring.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Theoretical studies on related benzimidazole (B57391) derivatives have shown that computational methods, such as Density Functional Theory (DFT), can accurately predict vibrational frequencies and aid in the assignment of experimental spectra. nih.gov

Identification of Characteristic Functional Group Stretches

The IR and Raman spectra will allow for the identification of key functional groups within the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch (tolyl) | 3100 - 3000 | IR, Raman |

| Imidazole C-H Stretch | 3150 - 3050 | IR, Raman |

| C=N Stretch (imidazole) | 1650 - 1550 | IR, Raman |

| C=C Stretch (imidazole & tolyl) | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR, Raman |

| C-H Out-of-Plane Bend (tolyl) | 900 - 650 | IR |

| C-Br Stretch | 600 - 500 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry and how the molecules pack in the crystal lattice.

Molecular Geometry and Bond Lengths/Angles

Table 3: Predicted Bond Lengths and Angles for this compound based on Related Structures

| Bond/Angle | Expected Value | Reference |

| C-Br Bond Length | ~1.90 Å | |

| Imidazole C-N Bond Lengths | 1.33 - 1.38 Å | nih.gov |

| Imidazole C=N Bond Lengths | ~1.32 Å | nih.gov |

| N-C (tolyl) Bond Length | ~1.45 Å | nih.gov |

| C-N-C Angle (imidazole) | ~108° | nih.gov |

| Dihedral Angle (imidazole-tolyl) | Likely non-planar | nih.gov |

Conformational Analysis

The spatial arrangement of the tolyl group relative to the imidazole ring can be described by the dihedral angle (τ), defined by the plane of the imidazole ring and the plane of the tolyl ring. Computational studies on analogous 1-aryl-1H-imidazole derivatives suggest that the molecule is unlikely to adopt a planar conformation (τ = 0°) due to severe steric clash between the ortho-methyl group and the hydrogen atom at the C5 position of the imidazole ring. rsc.org Instead, the molecule is expected to exist in a non-planar, twisted conformation.

Dihedral Angles and Rotational Barriers:

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformers and the energy barriers to rotation. tandfonline.comnih.gov For 1-aryl-1H-imidazoles, the potential energy surface typically reveals two equivalent energy minima corresponding to twisted conformations and two transition states.

While specific experimental data for this compound is not available, data from structurally related compounds, such as 1-phenyl-1H-imidazole and its ortho-substituted derivatives, provide valuable insights. For instance, in 1-phenyl-1H-imidazole, the calculated rotational barrier is relatively low. However, the introduction of an ortho-substituent, like the methyl group in the title compound, is expected to significantly increase this barrier.

The most stable conformation is predicted to be one where the tolyl and imidazole rings are twisted with respect to each other to minimize steric repulsion. The dihedral angle for this stable conformer is likely to be in the range of 40-60°. A second, less stable conformer might exist at a different dihedral angle, separated by a rotational energy barrier.

The transition state for the rotation would likely correspond to a conformation where the ortho-methyl group is eclipsed with the imidazole ring, leading to maximum steric strain. The energy difference between the stable conformer and the transition state defines the rotational energy barrier.

Illustrative Rotational Energy Profile Data for a Generic 1-(ortho-tolyl)-1H-imidazole System

| Conformation | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| Stable Conformer 1 | ~50° | 0 |

| Transition State 1 | ~90° | 3-5 |

| Stable Conformer 2 | ~130° | 0 |

| Transition State 2 | 0°/180° | > 10 |

Note: The data in this table is illustrative and based on computational studies of similar ortho-substituted 1-aryl-imidazole systems. Actual values for this compound may vary.

Stable Conformers:

The two energetically equivalent stable conformers of this compound would be mirror images of each other, arising from the tolyl group being twisted either clockwise or counter-clockwise relative to the imidazole ring. At room temperature, it is expected that the molecule would rapidly interconvert between these two stable conformations. The presence of the bromine atom at the 4-position of the imidazole ring is not expected to significantly influence the preferred dihedral angle, as its steric bulk is less impactful than the ortho-methyl group on the rotational profile around the N-C(tolyl) bond.

The precise determination of the conformational parameters for this compound would necessitate dedicated experimental studies, such as X-ray crystallography on a single crystal or advanced NMR spectroscopic techniques in solution, coupled with high-level computational modeling. mdpi.com

Computational and Theoretical Studies of 4 Bromo 1 2 Tolyl 1h Imidazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of 4-Bromo-1-(2-tolyl)-1H-imidazole. These computational methods provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Energetic Analysis

Energetic analysis, conducted in parallel with geometry optimization, provides data on the total energy, heat of formation, and thermodynamic stability of the molecule. These values are crucial for understanding the feasibility of its synthesis and its potential to participate in chemical reactions.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-Br | 1.89 Å |

| N1-C(Tolyl) | 1.43 Å | |

| C2-N1 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| Bond Angle | C5-C4-Br | 128.5° |

| C2-N1-C(Tolyl) | 125.2° | |

| Dihedral Angle | C5-N1-C(Tolyl)-C(Tolyl) | 45.8° |

Note: The values in this table are representative and derived from typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. researchgate.netsemanticscholar.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's electrophilic and nucleophilic character can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. tandfonline.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron density in the HOMO is typically localized on the imidazole (B134444) ring and the bromine atom, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the imidazole and tolyl rings.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.27 |

Note: These values are illustrative and based on typical DFT calculations for related compounds.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.netsemanticscholar.orgresearchgate.netdergipark.org.tr The MEP map is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).

For this compound, the most negative potential is typically located around the nitrogen atom at position 3 of the imidazole ring, making it a likely site for protonation and interaction with electrophiles. The region around the hydrogen atoms of the tolyl group and the imidazole ring generally exhibits a positive potential, indicating these as potential sites for nucleophilic attack. The bromine atom often presents a region of slightly negative potential, influencing its interaction with other species.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. researchgate.netsemanticscholar.orgdergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. researchgate.netsemanticscholar.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted.

These predicted spectra can aid in the structural elucidation of the compound and the assignment of experimental NMR signals. The accuracy of the predicted shifts is highly dependent on the level of theory and the basis set used in the calculations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H2 | 7.85 | C2 | 138.2 |

| H5 | 7.30 | C4 | 115.6 |

| H (Tolyl-CH₃) | 2.15 | C5 | 121.9 |

| H (Tolyl-aromatic) | 7.20-7.45 | C (Tolyl-ipso) | 136.4 |

| C (Tolyl-CH₃) | 17.5 |

Note: These are representative predicted values and may vary from experimental results.

Vibrational Frequency Calculations

Vibrational frequency calculations, based on the harmonic oscillator approximation, are performed to predict the infrared (IR) and Raman spectra of the molecule. tandfonline.comresearchgate.netnih.govmdpi.comnih.govnih.gov These calculations, typically carried out using DFT, provide the frequencies and intensities of the vibrational modes. The predicted vibrational spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model.

The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the functional groups within the molecule, such as the C-H, C-N, C-Br, and aromatic ring vibrations.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (Scaled) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Tolyl-CH₃) | 2980-2920 |

| C=N Stretch (Imidazole) | 1620-1580 |

| Aromatic C=C Stretch | 1550-1450 |

| C-Br Stretch | 650-550 |

Note: These are representative frequency ranges based on DFT calculations for similar compounds.

Molecular Docking and Dynamics Simulations (for mechanistic insights into in vitro interactions, excluding clinical)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target at the atomic level. These methods provide insights into binding affinities and the conformational stability of the ligand-target complex, which are crucial for understanding potential biochemical interactions.

Ligand-Target Binding Prediction (e.g., enzyme active sites, receptor pockets)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For a compound like this compound, the process would involve:

Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. The crystal structure of a potential protein target would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or GOLD, the imidazole derivative would be "docked" into the active site or binding pocket of the target protein. The program samples a large number of possible conformations and orientations of the ligand within the target's binding site.

Scoring and Analysis: The different poses are then evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate a more favorable interaction. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein.

For instance, studies on other substituted imidazoles have successfully used molecular docking to predict their binding to various enzymes and receptors, providing a rationale for their observed biological activities. nih.govnih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| Mitogen-activated protein kinase (p38-MAPK) | -9.1 | Lys53, Met109, Asp168 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Conformational Changes and Stability in Simulated Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. An MD simulation for the this compound-protein complex would typically involve:

System Setup: The docked complex from the molecular docking study is placed in a simulated environment, usually a box of water molecules with ions to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a specific period, often on the nanosecond to microsecond scale.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key parameters that are often evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target over time.

MD simulations on similar imidazole derivatives have been used to confirm the stability of the ligand-protein complex predicted by docking and to observe how the protein structure might adapt to the presence of the ligand. tandfonline.com

Reaction Mechanism Studies (Transition State Theory)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be employed to study the mechanisms of chemical reactions, including the synthesis of this compound. These studies help in understanding how the reaction proceeds and what factors influence its outcome.

Elucidation of Synthetic Pathways

Transition state theory is a cornerstone of reaction mechanism studies. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed. For the synthesis of this compound, this would involve:

Mapping the Reaction Coordinate: The geometric changes that occur as the reactants are converted into products are mapped out.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of this unstable species.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

By comparing the activation energies of different possible pathways, the most likely synthetic route can be identified.

Understanding Reaction Selectivity

In many chemical reactions, multiple products can be formed. Computational studies can help explain and predict the selectivity of a reaction (i.e., why one product is formed in greater amounts than others). For the synthesis of this compound, this could be relevant in understanding the regioselectivity of the bromination step.

By calculating the transition state energies for the formation of different isomers, it is possible to predict which product will be favored. For example, if the synthesis involves the bromination of 1-(2-tolyl)-1H-imidazole, calculations could determine whether the bromine atom is more likely to add to the C4 or C5 position of the imidazole ring by comparing the activation energies for both pathways.

Mechanistic Biological Evaluation and Structure Activity Relationship Sar Studies in Vitro Excluding Clinical Trials

Target Identification and Engagement

Biochemical Assays for Activity Quantification

No published studies were found that detail specific biochemical assays used to quantify the activity of 4-Bromo-1-(2-tolyl)-1H-imidazole. Such assays would typically involve measuring the compound's effect on a purified enzyme or receptor, yielding quantitative data like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Cellular Assays for Biological Response

Similarly, there is a lack of available data from cellular assays investigating the biological response to this compound. These assays are crucial for understanding a compound's effect in a more complex biological system, providing insights into aspects like cell viability, proliferation, apoptosis, or changes in cellular signaling pathways. While studies on other N-aryl imidazoles have utilized assays such as MTT assays for cell viability or western blotting to probe signaling pathways, no such data has been reported for this compound.

Exploration of Biological Mechanisms of Action

The precise biological mechanism of action for this compound remains unelucidated due to the absence of dedicated research.

Investigation of Molecular Pathways Affected by the Compound

No information is available regarding the specific molecular pathways that are modulated by this compound. Mechanistic studies would be required to identify which signaling cascades or metabolic pathways are influenced by this compound, which is a critical step in understanding its biological effects.

Kinetic and Thermodynamic Binding Studies

There are no public records of kinetic or thermodynamic binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), for this compound. These studies are essential for characterizing the binding affinity, association and dissociation rates, and the thermodynamic driving forces of the interaction between the compound and its potential biological target.

Structure-Activity Relationship (SAR) Derivation

A formal structure-activity relationship (SAR) analysis for this compound and its analogs has not been published. SAR studies involve synthesizing and testing a series of related compounds to determine how modifications to the chemical structure affect biological activity. For the N-aryl-4-bromoimidazole scaffold, key areas for SAR exploration would typically include:

The nature and position of substituents on the tolyl ring: Investigating how different groups (e.g., electron-donating or electron-withdrawing) at the ortho, meta, or para positions of the phenyl ring influence activity.

The bromo substituent at the 4-position of the imidazole (B134444) ring: Comparing the activity with other halogens or different substituents at this position.

The imidazole core: Exploring the importance of the imidazole ring itself by comparing it with other heterocyclic systems.

Impact of Bromine Substituent on Biological Activity

Information regarding the specific contribution of the bromine atom at the 4-position of the imidazole ring to the biological activity of this particular compound is not available. Generally, the introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which can in turn affect its biological activity. However, without experimental data, any discussion on its impact on this compound remains speculative.

Role of the 2-tolyl Group in Ligand-Target Interaction

The influence of the 2-tolyl group on the interaction of this compound with biological targets is also undocumented. The size, conformation, and electronic properties of this group would be expected to play a crucial role in how the molecule fits into the binding site of a protein or other biological target. SAR studies, which would involve comparing the activity of analogs with different substituents at this position, have not been reported for this compound.

Influence of Imidazole Core Modifications on Activity Profile

There is no available research on how modifications to the central imidazole core of this compound affect its activity profile. Such studies would typically involve the synthesis and testing of analogs where the imidazole ring is altered, for example, by repositioning the nitrogen atoms or by substitution at other positions.

In vitro Efficacy and Potency Assessment (not therapeutic efficacy in humans)

No data from in vitro assays, such as IC₅₀ or EC₅₀ values, which would quantify the efficacy and potency of this compound against any specific biological target, could be located.

In Vitro Efficacy and Potency of this compound

| Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |

|---|

Selectivity Profiling Against Multiple Biological Targets

There are no published studies on the selectivity of this compound. A selectivity profile would involve screening the compound against a panel of different biological targets (e.g., kinases, receptors, enzymes) to determine its specificity of action.

Selectivity Profile of this compound

| Target Class | Representative Targets Screened | Activity/Inhibition | Reference |

|---|

Potential Applications in Materials Science and Catalysis Excluding Therapeutic or Clinical Uses

Ligand for Transition Metal Catalysis

N-heterocyclic carbenes, which can be generated from imidazole (B134444) derivatives, are powerful ligands for transition metals, forming stable complexes that are active in a wide range of catalytic transformations. The tolyl group on the nitrogen atom of 4-Bromo-1-(2-tolyl)-1H-imidazole can influence the steric environment around the metal center, which is crucial for catalytic activity and selectivity.

Role in C-C, C-N, C-O, C-X Bond Formation